Circumcircumcoronene

Description

Properties

Molecular Formula |

C96H24 |

|---|---|

Molecular Weight |

1177.2 g/mol |

IUPAC Name |

heptatriacontacyclo[20.20.16.1629,32.427,57.334,36.339,41.343,45.247,50.252,55.125,58.04,44.06,46.08,48.011,49.013,51.015,53.018,54.020,56.160,64.165,66.167,68.180,84.059,62.061,89.063,91.069,83.070,71.072,82.073,74.075,81.076,78.077,92.079,90.085,94.086,95.087,96.088,93]hexanonaconta-1(42),2,4,6(46),7,9,11,13(51),14,16,18,20(56),21,23,25,27(63),28,30,32,34(76),35,37,39,41(71),43,45(68),47(67),48,50(66),52(65),53,55(64),57(60),58,61,69,72(82),73,75(81),77(92),78,80(93),83,85(94),86(95),87(96),88,90-octatetracontaene |

InChI |

InChI=1S/C96H24/c1-2-26-14-38-16-28-5-6-30-18-40-20-32-9-11-35-23-42-24-36-12-10-34-22-41-21-33-8-7-31-19-39-17-29-4-3-27-15-37-13-25(1)43-44(26)62-56(38)64-46(28)48(30)66-58(40)68-51(32)53(35)71-60(42)72-54(36)52(34)70-59(41)69-50(33)49(31)67-57(39)65-47(29)45(27)63-55(37)61(43)73-74(62)86-76(64)78(66)88-81(68)83(71)90-84(72)82(70)89-80(69)79(67)87-77(65)75(63)85(73)91-92(86)94(88)96(90)95(89)93(87)91/h1-24H |

InChI Key |

MUFSDFDJYHRYPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C4C5=C6C7=C8C(=C25)C1=CC9=C8C1=C2C7=C5C7=C6C6=C4C4=C8C(=CC%10=C%11C8=C6C6=C7C7=C8C%12=C%13C%14=C(C%11=C%126)C(=C%10)C=CC%14=CC6=C%13C%10=C8C8=C%11C%12=C%10C(=C6)C=CC%12=CC6=C%11C%10=C%11C8=C7C5=C5C2=C2C7=C1C(=C9)C=CC7=CC1=C2C(=C%115)C2=C%10C(=C6)C=CC2=C1)C=CC4=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Theoretical Frontier: An In-depth Technical Guide to the Discovery and History of Circumcircumcoronene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Circumcircumcoronene, a large polycyclic aromatic hydrocarbon (PAH), represents a fascinating subject of theoretical and computational chemistry. This technical guide delves into the history, or more accurately, the theoretical conception, of circumcircumcoronene. As of this writing, circumcircumcoronene has not been experimentally synthesized. Therefore, this document focuses on its identity as a molecule of significant interest in computational studies, particularly as a model for understanding the properties of graphene fragments. We will explore the different proposed molecular structures, their predicted properties based on quantum chemical calculations, and the computational methodologies employed in these theoretical investigations. This guide aims to provide a comprehensive overview for researchers interested in the computational chemistry of large PAHs and their potential applications.

Introduction: The Postulated Existence of Circumcircumcoronene

Circumcircumcoronene belongs to a homologous series of benzenoid hydrocarbons that begins with benzene and systematically expands. This series, often referred to as the "circumcoronene series," provides a theoretical framework for studying the evolution of physical and electronic properties as the size of the PAH increases. While earlier members of this series, such as benzene, coronene, and circumcoronene, have been synthesized and extensively studied experimentally, circumcircumcoronene remains a theoretical construct.

Its significance lies in its use as a molecular model for graphene, allowing researchers to computationally investigate the properties of finite graphene sheets. The sheer size and complexity of circumcircumcoronene make its synthesis a formidable challenge, pushing the boundaries of organic chemistry. Consequently, all current knowledge about this molecule is derived from computational chemistry.

A notable point of discussion in the scientific literature is the precise molecular formula of circumcircumcoronene. Two main structures have been considered:

-

C96H24 : This formula is cataloged in the PubChem database and has been the subject of several computational studies.[1]

-

C150H30 : This formula was proposed in a 1998 paper by Gutman et al. as the fourth member (B4) of the regular hexagon-shaped benzenoid hydrocarbon series.[2]

This guide will primarily focus on the C96H24 variant, for which more specific computational data is available, while acknowledging the C150H30 structure as part of the broader theoretical landscape.

The Circumcoronene Homologous Series

The circumcoronene series is a class of polycyclic aromatic hydrocarbons that grow by the addition of concentric rings of benzene units around a central benzene ring. This systematic growth allows for the theoretical investigation of how properties evolve with increasing size, approaching the properties of bulk graphene.

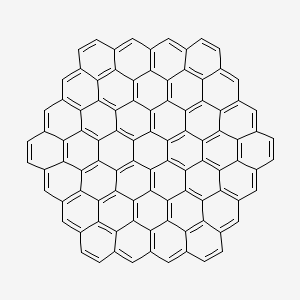

Below is a diagram illustrating the progression of the circumcoronene homologous series, culminating in the theoretical structure of circumcircumcoronene.

Theoretical and Computational Studies

The absence of experimental data for circumcircumcoronene makes computational chemistry the sole avenue for exploring its properties. Theoretical studies have primarily focused on its structural, electronic, and vibrational characteristics. These studies often employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Predicted Properties of Circumcircumcoronene (C96H24)

Computational studies have predicted several key properties of circumcircumcoronene (C96H24). The following table summarizes the available quantitative data from the PubChem database and theoretical studies.

| Property | Predicted Value (C96H24) | Source |

| Molecular Weight | 1177.2 g/mol | PubChem[1] |

| Exact Mass | 1176.187800766 Da | PubChem[1] |

| Monoisotopic Mass | 1176.187800766 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 96 | PubChem[1] |

Theoretical Vibrational Spectra

A significant computational investigation into circumcircumcoronene (C96H24) has been the prediction of its far-infrared (FIR) spectrum. A theoretical study reported the computed FIR spectra of several large neutral PAHs, including circumcircumcoronene.[3] These calculations are crucial for potential future identification of such molecules in astrophysical environments. The study highlights the increasing complexity of the vibrational spectra with the size of the PAH molecule.[3]

Computational Methodologies: A Theoretical "Experimental Protocol"

The "experimental protocols" for a theoretical molecule like circumcircumcoronene are the computational methods used to predict its properties. These methods are rigorously defined to ensure reproducibility and accuracy.

Density Functional Theory (DFT) Calculations

DFT is the most common method used to study large molecules like circumcircumcoronene. The general workflow for such a calculation is as follows:

References

An In-depth Technical Guide to the Electronic Band Structure of Circumcircumcoronene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Circumcircumcoronene (C96H24) is a large, disc-shaped polycyclic aromatic hydrocarbon (PAH) belonging to the circumcoronene series. As a nanometer-sized graphene fragment, or "graphene quantum dot," its electronic properties are of significant interest for applications in nanoelectronics, spintronics, and materials science. This technical guide provides a comprehensive overview of the electronic band structure of circumcircumcoronene. Given the nascent stage of research on this specific molecule, this document synthesizes findings from its smaller analogue, circumcoronene (C54H18), and employs established theoretical and experimental methodologies to project the electronic characteristics of circumcircumcoronene. This guide details the computational and experimental protocols used to investigate such large PAHs, presents available quantitative data in structured tables, and utilizes visualizations to elucidate key processes and concepts.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. As the size of these molecules increases, their electronic properties evolve, transitioning from those of molecular entities to those resembling bulk graphene. Circumcircumcoronene stands as a significant member of this family, offering a platform to study the emergence of graphene-like electronic features. The electronic band structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical parameter that governs the optical and electrical properties of these materials.

Direct experimental characterization of the electronic band structure of isolated circumcircumcoronene is currently limited in the scientific literature. Therefore, this guide will heavily leverage the extensive research conducted on its precursor in the series, circumcoronene, for which both experimental and computational data are more readily available. The principles and trends observed for circumcoronene and other large PAHs provide a robust framework for predicting the electronic behavior of circumcircumcoronene.

Theoretical and Computational Methodologies

The electronic properties of large PAHs like circumcircumcoronene are primarily investigated using a suite of computational quantum chemistry methods. These theoretical approaches are essential for predicting molecular geometries, electronic energy levels, and spectral properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules.[1][2][3] It offers a balance between accuracy and computational cost, making it suitable for large systems like PAHs.

Protocol for DFT Calculations:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP or M06-2X with a basis set like 6-31+G(d).[1][2]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. From these values, the HOMO-LUMO gap, ionization potential, and electron affinity can be derived.[1][4]

-

Population Analysis: Methods like Natural Bond Orbital (NBO) analysis or ChelpG can be used to calculate the distribution of electronic charge within the molecule.[2]

Tight-Binding (TB) Model

For very large systems or for studying the electronic properties of self-assembled superlattices of PAHs, the tight-binding (TB) model provides a computationally efficient alternative to DFT. The TB model simplifies the description of electron hopping between neighboring atoms.

Protocol for Tight-Binding Calculations:

-

Parameterization: The hopping parameters (t), which describe the interaction energy between adjacent orbitals, are determined. These can be derived from fitting the TB band structure to results from DFT calculations or experimental data. For circumcoronene on a Cu(111) surface, hopping constants have been determined to be in the range of -0.5 eV.[5][6]

-

Hamiltonian Construction: A Hamiltonian matrix is constructed based on the atomic geometry and the hopping parameters.

-

Diagonalization: The Hamiltonian is diagonalized to obtain the energy eigenvalues, which represent the electronic band structure.

The following diagram illustrates a typical computational workflow for investigating the electronic properties of PAHs.

Experimental Methodologies

The experimental characterization of the electronic structure of circumcircumcoronene would rely on surface science techniques, as these large PAHs are typically synthesized and studied on crystalline surfaces.

On-Surface Synthesis

Conventional solution-phase synthesis of large, defect-free PAHs is challenging. On-surface synthesis has emerged as a powerful bottom-up approach to construct these molecules with atomic precision.[7]

Protocol for On-Surface Synthesis of Circumcoronene (as a model for Circumcircumcoronene):

-

Precursor Design: A precursor molecule is rationally designed to undergo specific chemical reactions on a catalytic surface.[5]

-

Deposition: The precursor is sublimated onto a clean, single-crystal metal surface (e.g., Cu(111)) under ultra-high vacuum (UHV) conditions.

-

Thermal Annealing: The substrate is heated to specific temperatures to induce a cascade of reactions, such as cyclodehydrogenation and radical coupling, leading to the formation of the target molecule.[5][7] For circumcoronene, this involves annealing at around 140°C.[5]

-

Characterization: The resulting molecules and their assemblies are characterized in situ using techniques like STM and nc-AFM.

The on-surface synthesis of circumcoronene is depicted in the following diagram.

Scanning Probe Microscopy

-

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS): STM provides real-space images of the synthesized molecules on the surface with atomic resolution. By measuring the tunneling current as a function of the bias voltage (dI/dV spectra), STS can map the local density of electronic states, allowing for the direct visualization of molecular orbitals and the determination of the HOMO-LUMO gap.[6]

-

Non-contact Atomic Force Microscopy (nc-AFM): This technique provides bond-resolved images of the molecules, confirming their chemical structure.[5]

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique for directly visualizing the electronic band structure of crystalline materials.[8][9] When large PAHs form well-ordered superlattices on a surface, ARPES can be used to measure their collective electronic states.[10]

Protocol for ARPES Measurements:

-

Sample Preparation: A well-ordered monolayer of the PAH is prepared on a single-crystal substrate in UHV.

-

Photoemission: The sample is illuminated with monochromatic photons (typically UV or X-rays), causing the emission of photoelectrons.[9]

-

Electron Analysis: The kinetic energy and emission angle of the photoelectrons are measured using a hemispherical electron analyzer.

-

Band Structure Reconstruction: By conserving energy and momentum, the measured kinetic energies and emission angles are converted into a plot of electron binding energy versus momentum, which represents the electronic band structure.[9]

Electronic Properties of Circumcoronene and the Circumcoronene Series

The electronic properties of circumcoronene provide a crucial baseline for understanding circumcircumcoronene. When self-assembled on a Cu(111) surface, circumcoronene molecules form a Kagome-honeycomb superlattice.[5] This periodic arrangement confines the two-dimensional electron gas of the copper surface, leading to the emergence of two flat electronic bands.[5][6]

The following table summarizes key electronic properties of PAHs in the circumcoronene series, primarily derived from computational studies. It illustrates the trend of a decreasing HOMO-LUMO gap with increasing molecular size.

| Molecule | Formula | Number of Fused Rings | Calculated HOMO-LUMO Gap (eV) |

| Benzene | C6H6 | 1 | ~7.0 |

| Coronene | C24H12 | 7 | ~4.0 |

| Circumcoronene | C54H18 | 19 | ~2.5 - 3.0 |

| Circumcircumcoronene (Predicted) | C96H24 | 37 | ~1.5 - 2.0 |

Note: The HOMO-LUMO gap values are approximate and can vary depending on the computational method used. The value for circumcircumcoronene is an extrapolation based on the observed trend.

The relationship between the size of a disc-shaped PAH and its electronic band gap is conceptually illustrated below. As the number of fused rings increases, the π-electron system becomes more delocalized, leading to a smaller energy gap between the HOMO and LUMO.

Predicted Electronic Band Structure of Circumcircumcoronene

Based on the established trends in PAHs, the electronic band structure of circumcircumcoronene is expected to exhibit the following features:

-

Reduced HOMO-LUMO Gap: As shown in the table above, circumcircumcoronene is predicted to have a HOMO-LUMO gap in the range of 1.5 to 2.0 eV. This smaller gap, compared to circumcoronene, will result in the absorption of lower-energy photons, shifting its optical absorption and emission towards longer wavelengths.

-

Enhanced Graphene-like Character: With 96 carbon atoms, the electronic states of circumcircumcoronene will be more delocalized than in smaller PAHs. This will lead to higher charge carrier mobility, a desirable property for electronic applications.

-

Potential for Novel Electronic Phases: Similar to circumcoronene, self-assembled monolayers of circumcircumcoronene on suitable substrates may host exotic electronic phases due to the interplay of molecular symmetry and substrate interactions. The larger size of circumcircumcoronene could lead to different superlattice structures and, consequently, different emergent electronic properties.

Conclusion and Future Outlook

The electronic band structure of circumcircumcoronene represents a fascinating area of research at the intersection of chemistry, physics, and materials science. While direct experimental data remains to be reported, a strong predictive framework exists based on the study of related polycyclic aromatic hydrocarbons and sophisticated computational modeling. The anticipated small band gap and extensive π-conjugation make circumcircumcoronene a promising candidate for next-generation organic electronic and optoelectronic devices.

Future research efforts should focus on the successful on-surface synthesis of circumcircumcoronene, followed by its detailed characterization using scanning probe microscopy and angle-resolved photoemission spectroscopy. These experimental investigations will be crucial for validating the theoretical predictions outlined in this guide and for unlocking the full potential of this intriguing nanomaterial. The insights gained from such studies will not only advance our fundamental understanding of large PAHs but could also have implications for fields such as drug delivery and biocompatible electronics, where well-defined carbon nanostructures are of growing interest.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrahigh-yield on-surface synthesis and assembly of circumcoronene into a chiral electronic Kagome-honeycomb lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Angle-Resolved Photoemission Spectroscopy (ARPES) Program [als.lbl.gov]

- 9. Experimental Techniques – Vishik Lab: Spectroscopies of Advanced Materials [vishiklab.faculty.ucdavis.edu]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Topological Properties of the Circumcoronene Series for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide

The circumcoronene series, a fascinating class of polycyclic aromatic hydrocarbons (PAHs), represents a significant area of interest in nanoscience and materials chemistry. Comprised of a central coronene core extended by successive annulation of benzene rings, these molecules exhibit unique topological, electronic, and structural properties that make them promising candidates for applications ranging from molecular electronics to advanced drug delivery systems. This technical guide provides a comprehensive overview of the core topological properties of the circumcoronene series, detailing experimental methodologies, presenting key quantitative data, and exploring their potential in drug development.

Structural and Electronic Topology

Circumcoronene (C₅₄H₁₈) and its derivatives are characterized by their planar, graphene-like structure with zigzag edges.[1][2] This specific topology dictates their electronic behavior, including the distribution of π-electrons and the nature of their frontier molecular orbitals. Theoretical calculations and experimental observations confirm that circumcoronene and its analogues largely adhere to Clar's aromatic sextet rule, which predicts a bonding model that maximizes the number of localized aromatic sextets, leading to dominant local aromaticity.[1][3]

Bond Length Alternation

A key topological feature of the circumcoronene series is the non-uniformity of its carbon-carbon bond lengths. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional, reveal a distinct pattern of shorter and longer C-C bonds. The shortest bonds, exhibiting a higher degree of double-bond character, are typically found at the molecular corners.[4] This bond length alternation is a direct consequence of the electronic structure and the drive to maximize aromatic stabilization.

Table 1: Calculated C-C Bond Lengths in Circumcoronene

| Bond Type | Location | Calculated Bond Length (Å) |

| Peripheral (corner) | Outer zigzag edge | ~1.37 - 1.39 |

| Peripheral (intermediate) | Outer zigzag edge | ~1.41 - 1.43 |

| Internal | Connecting peripheral to inner rings | ~1.42 - 1.44 |

| Central Core | Coronene core | ~1.42 - 1.43 |

Note: These values are derived from DFT (B3LYP) calculations and represent a general trend. Actual bond lengths can be influenced by the substrate in on-surface synthesis.[4]

Electronic Properties and the HOMO-LUMO Gap

The electronic properties of the circumcoronene series are of significant interest for their potential in semiconductor applications. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that can be tuned by the size of the molecule and the introduction of functional groups.

Table 2: Electronic Properties of Circumcoronene

| Property | Method | Value |

| HOMO-LUMO Gap | Scanning Tunneling Spectroscopy (STS) on Cu(111) | ~2.3 eV |

| Single Ionization Energy (Adiabatic) | Calculation | 6.14 eV |

| Electron Affinity (Adiabatic) | Calculation | 1.44 eV |

Note: The experimental HOMO-LUMO gap can be influenced by the substrate and the specific experimental conditions.

Spectroscopic and Physicochemical Properties

Spectroscopic techniques provide invaluable insights into the topological and electronic structure of the circumcoronene series. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are particularly powerful tools for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is highly sensitive to the local electronic environment of the protons in PAHs. For circumcoronene derivatives synthesized in solution, the proton signals appear in the aromatic region, typically between 7.0 and 9.5 ppm.[3][5] The specific chemical shifts provide a fingerprint of the molecule and can be used to confirm its structure and purity.[2][6]

Table 3: Representative ¹H NMR Chemical Shifts for a Circumcoronene Derivative (CC-1)

| Proton Environment | Chemical Shift (ppm) | |---|---|---| | Outer proton (a and d) | 9.61 | | Outer proton (b) | 9.54 | | Outer proton (c) | 9.45 | | Protons on aryl substituents | 7.0 - 8.0 |

Note: Data for a specific derivative (CC-1) in C₂D₂Cl₄/CS₂ (1:1) at room temperature.[3] Chemical shifts are highly dependent on the molecular structure and solvent.

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of circumcoronene gives rise to characteristic absorption bands in the UV-Vis spectrum. These spectra are similar in shape to that of coronene, with distinct α-, p-, and β-bands.[3][7] The position and intensity of these bands provide information about the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Bands for a Circumcoronene Derivative (CC-2)

| Band | Wavelength (nm) |

| α-band | ~450 - 500 |

| p-band | ~350 - 450 |

| β-band | ~300 - 350 |

Note: Data for a specific derivative (CC-2) in dichloromethane.[3] The exact peak positions can vary with substitution and solvent.

Experimental Protocols

The synthesis and characterization of the circumcoronene series require specialized experimental techniques. Both on-surface and solution-phase synthetic routes have been developed, each with its own set of characterization methods.

On-Surface Synthesis and Characterization

On-surface synthesis provides a route to atomically precise circumcoronene molecules on a metallic substrate, typically Cu(111).[8]

Experimental Protocol: On-Surface Synthesis of Circumcoronene

-

Substrate Preparation: A single-crystal Cu(111) substrate is cleaned in an ultra-high vacuum (UHV) chamber by repeated cycles of Ar⁺ sputtering and annealing until a clean, well-ordered surface is achieved, as confirmed by Scanning Tunneling Microscopy (STM).

-

Precursor Deposition: A rationally designed precursor molecule (e.g., a hexa-peri-hexabenzocoronene derivative with methyl groups) is thermally sublimated from a Knudsen cell onto the clean Cu(111) surface held at room temperature.[8]

-

Thermal Annealing: The substrate with the deposited precursor is annealed to a specific temperature (e.g., ~140°C) for a defined period (e.g., 1 hour) to induce intramolecular cyclodehydrogenation and formation of circumcoronene.[8]

-

Characterization:

-

Scanning Tunneling Microscopy (STM): The morphology of the resulting circumcoronene molecules and their self-assembled structures on the surface are imaged with atomic resolution.[9][10]

-

Non-contact Atomic Force Microscopy (nc-AFM): The precise chemical structure, including bond-resolved images, of the synthesized circumcoronene is obtained.[4]

-

Scanning Tunneling Spectroscopy (STS): The local density of states (LDOS) is measured to determine the electronic properties, such as the HOMO-LUMO gap, of individual molecules.[11][12]

-

Caption: Workflow for the on-surface synthesis and characterization of circumcoronene.

Solution-Phase Synthesis and Characterization

The synthesis of circumcoronene derivatives in solution allows for the production of larger quantities of material and the introduction of a wider range of functional groups.[13][14]

Experimental Protocol: Solution-Phase Synthesis of Circumcoronene Derivatives

-

Precursor Synthesis: A multi-step organic synthesis is employed to prepare a suitable precursor, often involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to construct the carbon skeleton.[3][15]

-

Cyclization: The precursor undergoes a Brønsted or Lewis acid-mediated cyclization reaction to form the final circumcoronene core.[3][13] This is a critical step that often requires careful optimization of reaction conditions (acid, solvent, temperature).

-

Purification: The crude product is purified using standard techniques such as column chromatography and recrystallization to obtain the pure circumcoronene derivative.

-

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and purity of the synthesized compound.[5][16]

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight of the product.

-

UV-Vis and Fluorescence Spectroscopy: The optical properties of the circumcoronene derivative are characterized.[3]

-

X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule, providing definitive proof of its structure and information on bond lengths and packing in the solid state.[3]

-

Caption: General workflow for the solution-phase synthesis of circumcoronene derivatives.

Applications in Drug Development

The unique properties of the circumcoronene series, such as their large, planar surface area, potential for functionalization, and intrinsic fluorescence, make them attractive candidates for applications in drug delivery.[17][18] While specific signaling pathways involving circumcoronene are still under investigation, a logical workflow for their development as drug carriers can be proposed based on established principles of nanomedicine.[19][20]

Logical Workflow for Circumcoronene-Based Drug Delivery

-

Functionalization: The circumcoronene core is functionalized with biocompatible moieties (e.g., polyethylene glycol - PEG) to enhance water solubility and reduce toxicity. Targeting ligands (e.g., antibodies, peptides) can also be attached to direct the nanocarrier to specific cells or tissues.[21]

-

Drug Loading: Therapeutic agents (e.g., anticancer drugs) are loaded onto the circumcoronene nanocarrier. This can be achieved through non-covalent interactions, such as π-π stacking of aromatic drugs onto the graphene-like surface, or through covalent conjugation.[20]

-

Systemic Administration and Circulation: The drug-loaded nanocarrier is administered (e.g., intravenously) and circulates in the bloodstream. The functionalization helps to prolong circulation time and avoid premature clearance by the immune system.

-

Targeting and Cellular Uptake: The nanocarrier accumulates at the target site (e.g., a tumor) through passive (Enhanced Permeability and Retention - EPR effect) or active targeting. The nanocarrier is then internalized by the target cells, typically via endocytosis.

-

Drug Release: The therapeutic agent is released from the nanocarrier within the target cell. This release can be triggered by internal stimuli (e.g., the lower pH of endosomes or the reducing environment of the cytoplasm) or external stimuli (e.g., near-infrared light, which can induce photothermal release from the circumcoronene core).[21]

-

Therapeutic Action: The released drug exerts its therapeutic effect on the target cells.

-

Clearance: The nanocarrier and its metabolites are eventually cleared from the body.

Caption: Logical workflow for the development of circumcoronene-based drug delivery systems.

Conclusion

The circumcoronene series of benzenoid hydrocarbons represents a rich platform for fundamental research and technological innovation. Their well-defined topological properties, which can be precisely controlled through chemical synthesis, give rise to a host of interesting electronic and optical characteristics. The ability to characterize these molecules at the single-molecule level provides unprecedented insight into their structure-property relationships. Furthermore, their potential as nanocarriers in drug delivery opens up exciting new avenues for the development of advanced therapeutics. Continued research into the synthesis, characterization, and biological interactions of the circumcoronene series will undoubtedly unlock their full potential in the fields of materials science, nanotechnology, and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Direct Measurement of Trace Polycyclic Aromatic Hydrocarbons in Diesel Fuel with 1H and 13C NMR Spectroscopy: Effect of PAH Content on Fuel Lubricity | NIST [nist.gov]

- 7. Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic scanning tunneling microscopy studies of single surface-supported free-base corroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectroscopic Scanning Tunneling Microscopy Studies of Single Surface-Supported Free-Base Corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scanning tunneling spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scanning tunneling spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Collection | ETH Library [research-collection.ethz.ch]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Advances in Drug Delivery Nanosystems Using Graphene-Based Materials and Carbon Nanotubes | MDPI [mdpi.com]

- 18. Graphene as Nanocarrier in Drug Delivery [jscimedcentral.com]

- 19. Graphene as Nanocarrier in Drug Delivery [art.torvergata.it]

- 20. Graphene Oxide Nanostructures as Nanoplatforms for Delivering Natural Therapeutic Agents: Applications in Cancer Treatment, Bacterial Infections, and Bone Regeneration Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Graphene-based nanomaterials for stimuli-sensitive controlled delivery of therapeutic molecules [frontiersin.org]

Introduction: The Concept of Aromaticity and Clar's Rule

An In-depth Technical Guide to Clar's Rule and Aromaticity in Circumcircumcoronene

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. This stability has profound implications for a molecule's structure, reactivity, and electronic properties. For complex polycyclic aromatic hydrocarbons (PAHs), a simple electron count like Hückel's (4n+2) rule is insufficient to describe the distribution of aromaticity across the structure.

In 1972, Erich Clar proposed an empirical rule, now known as Clar's rule, to qualitatively predict the aromatic character of different regions within a benzenoid PAH.[1][2] The rule states that the most significant resonance structure (the "Clar structure") for a benzenoid PAH is the one with the maximum number of disjoint "aromatic π-sextets".[1][2] An aromatic π-sextet is a group of six π-electrons localized in a single benzene-like ring, which is separated from adjacent rings by formal C-C single bonds.[2] These sextets are typically represented by a circle inscribed in the hexagon.[1] Molecules with a higher number of these π-sextets are generally more stable than their isomers with fewer sextets.[1]

This guide will provide a detailed technical overview of Clar's rule and its application to understanding the aromaticity of a large, complex PAH: circumcircumcoronene.

Circumcircumcoronene: A Graphene Fragment

Circumcircumcoronene (C96H24) is a large, highly symmetric, benzenoid PAH.[3] It belongs to a series of "circumcoronenes," which can be thought of as progressively larger hexagonal fragments of a graphene sheet.[4] The series begins with benzene (C6H6), followed by coronene (C24H12), circumcoronene (C54H18), and then circumcircumcoronene.[4] Due to their size and resemblance to graphene, these molecules are of significant interest as models for understanding the properties of nanographenes and for applications in materials science.[5]

Theoretical Application of Clar's Rule to Circumcircumcoronene

According to Clar's rule, we can predict the distribution of aromaticity in circumcircumcoronene by identifying the resonance structure with the maximum number of disjoint aromatic π-sextets. For circumcircumcoronene, the Clar structure is one where the π-electrons are localized into a pattern of fully aromatic rings (possessing a sextet) and rings with fixed double bonds, which are less aromatic.

The most stable Clar structure for circumcircumcoronene features a central benzene ring surrounded by six coronene units, with the aromatic sextets located in the outermost rings and the central ring. This arrangement maximizes the number of disjoint π-sextets. The rings that do not contain a circle in the Clar representation are predicted to have more localized double bonds and thus be less aromatic.

Caption: Clar structure of circumcircumcoronene.

Note: The DOT language has limitations in accurately representing the complex fused ring structure of circumcircumcoronene in a simple, automated layout. The diagram above is a conceptual representation of the Clar structure, where "◎" denotes the rings predicted to have the highest aromatic character.

Quantitative Analysis of Aromaticity: A Case Study of Circumcoronene

Several computational and experimental methods are used to quantify aromaticity:

-

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal aromatic value. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 (or negative) suggest a non-aromatic or anti-aromatic character.

-

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value suggests a paratropic current, indicative of anti-aromaticity.

-

Bond Length Analysis: Aromatic rings tend to have relatively uniform carbon-carbon bond lengths (around 1.39-1.42 Å), whereas non-aromatic rings with fixed double bonds will show greater bond length alternation (alternating shorter and longer bonds).

Quantitative Data for Circumcoronene (C54H18)

Computational studies and X-ray crystallographic analysis of circumcoronene derivatives have shown that the molecule largely follows Clar's bonding model.[6] The data reveals dominant local aromaticity in specific rings, as predicted.

Table 1: Calculated HOMA and NICS(1) Values for Rings in Circumcoronene

| Ring Type | HOMA Values | NICS(1) Values (ppm) | Aromatic Character |

| Central Ring | 0.38 - 0.62 | Less Negative | Less Aromatic |

| "Benzenoid" Rings | 0.71 - 0.81 | -39.0 | Highly Aromatic |

| Outer Rings | 0.38 - 0.62 | Less Negative | Less Aromatic |

Data adapted from computational studies on circumcoronene derivatives.[5]

Table 2: Selected Bond Lengths from Circumcoronene Derivatives

| Bond Type | Typical Bond Length (Å) | Interpretation |

| Within "Benzenoid" Rings | 1.401 - 1.423 | Characteristic of aromatic rings |

| Between Rings | 1.414 - 1.457 | More single-bond character |

Data from X-ray crystallographic analysis of circumcoronene derivatives.[5]

The data in these tables for circumcoronene strongly supports the predictions of Clar's rule. The "benzenoid" rings, which correspond to the locations of the aromatic sextets in the Clar structure, have HOMA values closer to 1, more negative NICS values, and more uniform bond lengths, all of which are indicators of higher aromaticity.

Expected Aromaticity Trends in Circumcircumcoronene

Based on the principles of Clar's rule and the quantitative data from circumcoronene, we can predict the aromaticity trends in circumcircumcoronene:

-

Highest Aromaticity: The outermost rings and the very central ring, where the aromatic π-sextets are located in the Clar structure, are expected to exhibit the highest degree of aromaticity. This would be evidenced by HOMA values approaching 1 and large negative NICS values.

-

Lower Aromaticity: The intermediate rings, which are "empty" in the Clar representation, would be expected to have lower aromaticity, characterized by lower HOMA values, less negative or even positive NICS values, and more pronounced bond length alternation.

-

Graphene-like Core: As these molecules increase in size, the central region is expected to increasingly resemble the electronic structure of graphene, with delocalized π-electrons.

Methodologies for Aromaticity Assessment

The determination of aromaticity in large PAHs like circumcircumcoronene relies heavily on computational chemistry, supplemented by experimental data where available.

Experimental Protocols

-

Synthesis: The solution-phase synthesis of circumcoronene derivatives has been achieved through methods like Brønsted/Lewis acid-mediated cyclization of alkynes.[6] On-surface synthesis on metal substrates (e.g., Cu(111)) via intramolecular dehydrogenation of precursor molecules is another powerful technique.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, providing the bond length data necessary for HOMA analysis and direct assessment of bond length alternation. The process involves growing a high-quality crystal of the compound, exposing it to X-rays, and analyzing the resulting diffraction pattern to determine the positions of the atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide experimental evidence for aromaticity. The chemical shifts of protons attached to aromatic rings are influenced by the ring currents. Protons on highly aromatic rings are typically deshielded and appear at higher chemical shifts.

Computational Protocols

Computational chemistry provides a powerful toolkit for investigating the aromaticity of molecules that are difficult to synthesize or analyze experimentally.

-

Density Functional Theory (DFT): This is the most common computational method for studying large PAHs. The choice of functional and basis set is crucial for obtaining accurate results. For PAHs, hybrid functionals such as B3LYP are widely used, often with basis sets like 6-31G(d) or larger.[7]

-

Geometry Optimization: The first step in a computational study is to find the lowest energy structure of the molecule. This optimized geometry provides the bond lengths used for HOMA calculations.

-

NICS Calculations: Once the geometry is optimized, NICS calculations are performed. This involves calculating the magnetic shielding at the center of each ring (and often at points above and below the ring plane, e.g., NICS(1), which is 1 Å above the plane) using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Caption: A typical computational workflow for assessing aromaticity.

Conclusion

Clar's rule provides a powerful and intuitive framework for predicting the distribution of aromaticity in complex polycyclic aromatic hydrocarbons like circumcircumcoronene. While detailed quantitative data for this specific molecule remains sparse, analysis of its smaller analogue, circumcoronene, demonstrates a strong correlation between the predictions of Clar's rule and quantitative measures of aromaticity such as HOMA, NICS, and bond length analysis. The most stable resonance structure, with the maximum number of disjoint π-sextets, accurately identifies the most aromatic regions of the molecule. For researchers and professionals in drug development and materials science, understanding the distribution of local aromaticity is crucial as it governs the molecule's stability, solubility, reactivity, and electronic properties, all of which are key factors in the design of new materials and therapeutics. The combination of theoretical predictions from Clar's rule and quantitative computational analysis provides a robust methodology for characterizing these complex and important molecules.

References

- 1. Clar's rule - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Forty years of Clar's aromatic π-sextet rule [frontiersin.org]

- 3. Circumcircumcoronene | C96H24 | CID 25137955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Circumcoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Circumcircumcoronene: A Technical Guide to a Vast Polycyclic Aromatic Hydrocarbon

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Circumcircumcoronene (C₉₆H₂₄) stands as a significant member of the polycyclic aromatic hydrocarbon (PAH) family, representing a large, highly symmetric, and planar nanographene structure. This technical guide provides a comprehensive overview of the current understanding of circumcircumcoronene, focusing on its fundamental properties, theoretical characteristics, and potential synthetic strategies. While experimental data on this specific molecule remains limited, this document consolidates available computed data and draws parallels with its smaller analogue, circumcoronene (C₅₄H₁₈), to offer a detailed perspective for researchers. The content herein is intended to serve as a foundational resource for scientists interested in the exploration and potential application of large PAHs.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Their unique electronic and structural properties have made them a subject of intense research in materials science, electronics, and astrophysics. The "circumcoronene" series, which includes benzene, coronene, circumcoronene, and circumcircumcoronene, represents a systematic expansion of benzenoid rings around a central coronene core.[1] Circumcircumcoronene, with the chemical formula C₉₆H₂₄, is a significant member of this series, characterized by its extensive π-conjugated system.[2] This guide delves into the known attributes of this fascinating molecule.

Physicochemical Properties

To date, the characterization of circumcircumcoronene has been predominantly computational. The following table summarizes its key computed physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₉₆H₂₄ | [2] |

| Molecular Weight | 1177.2 g/mol | [2] |

| Monoisotopic Mass | 1176.187800766 Da | [2] |

| Description | Ortho- and peri-fused polycyclic arene | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 96 | [2] |

| Complexity | 2960 | [2] |

Spectroscopic Properties (Theoretical)

Theoretical studies have provided insights into the spectroscopic characteristics of circumcircumcoronene, particularly its far-infrared (FIR) spectrum. These computational analyses are crucial for identifying such large PAHs in astrophysical environments and for understanding their vibrational modes.

The theoretical FIR spectrum of circumcircumcoronene is notably more complex than that of smaller PAHs like coronene.[3] Key predicted features include a shift of the "drumhead" or out-of-plane breathing modes to longer wavelengths compared to coronene.[3] For instance, the (0,1) drumhead mode for coronene is observed around 80.6 μm, while for circumcircumcoronene, it is predicted at a significantly longer wavelength.[3]

| Spectroscopic Feature | Predicted Wavelength (μm) | Predicted Wavenumber (cm⁻¹) | Reference |

| (0,1) Drumhead Mode | ~319.9 | ~31.3 | [3] |

| (0,2) Drumhead Mode | ~76.5 | ~130.7 | [3] |

| Other bands | 32.9 and 27.2 | 304 and 367.6 | [3] |

Note: The data presented is based on theoretical calculations and may differ from experimental values.

Synthesis of Large PAHs: A Case Study of Circumcoronene

While an experimental synthesis of circumcircumcoronene has not yet been reported, the successful synthesis of its smaller analogue, circumcoronene (C₅₄H₁₈), offers valuable insights into potential synthetic strategies. Two primary approaches have been demonstrated: on-surface synthesis and solution-phase synthesis.

On-Surface Synthesis

On-surface synthesis has emerged as a powerful technique for the bottom-up fabrication of atomically precise nanographenes.[4] A high-yield synthesis of circumcoronene was achieved on a Cu(111) surface.[4][5]

Experimental Workflow: On-Surface Synthesis of Circumcoronene

Caption: Workflow for the on-surface synthesis of circumcoronene.

Methodology:

-

Precursor Synthesis: A rationally designed hexa-peri-hexabenzocoronene precursor molecule is synthesized through multi-step organic chemistry.[4]

-

Surface Deposition: The precursor is deposited onto a clean Cu(111) surface under ultra-high vacuum conditions.

-

Thermal Annealing: The substrate is annealed to induce a series of on-surface reactions.

-

Reaction Cascade: This includes an intramolecular dehydrogenation, followed by methyl radical coupling and subsequent aromatization to form the final circumcoronene product.[4][5]

Solution-Phase Synthesis

A solution-phase synthesis of circumcoronene derivatives was reported in 2023, providing a scalable method for producing these materials.[6]

Logical Relationship: Solution-Phase Synthesis of Circumcoronene

Caption: Key components in the solution-phase synthesis of circumcoronene.

Methodology:

-

Precursor Design: Synthesis of appropriate alkyne-containing precursor molecules.

-

Cyclization: An acid-mediated cyclization of the alkynes is performed in solution.[6]

-

Isolation and Characterization: The resulting circumcoronene derivatives are isolated as crystalline solids and characterized using techniques such as X-ray crystallography and NMR spectroscopy.[6]

Biological Activity and Drug Development

Currently, there is no published literature describing the biological activity of circumcircumcoronene or its potential applications in drug development. The large size and extreme lipophilicity of such a molecule would likely present significant challenges in terms of bioavailability and cellular uptake, which are critical parameters for drug candidates. Research into the biological effects of large, highly condensed PAHs is an area that remains largely unexplored.

Future Outlook

The study of circumcircumcoronene is still in its infancy and relies heavily on theoretical predictions. The development of a robust and scalable synthesis for this and other large PAHs is a critical next step for the field. Such a breakthrough would enable experimental validation of the predicted properties and open the door to exploring their potential in materials science and nanotechnology. While direct applications in drug development seem unlikely at present, the unique electronic properties of these nanographenes could find use in the development of novel biosensors or drug delivery platforms, contingent on overcoming challenges related to solubility and biocompatibility.

Conclusion

Circumcircumcoronene represents a fascinating frontier in the study of polycyclic aromatic hydrocarbons. While experimental data remains elusive, theoretical studies provide a compelling glimpse into the properties of this massive nanographene. The synthetic strategies successfully employed for its smaller counterpart, circumcoronene, lay the groundwork for future efforts to construct this and even larger PAHs. Continued research in this area will undoubtedly deepen our understanding of the fundamental properties of matter at the nanoscale and may unlock unforeseen applications in a variety of scientific disciplines.

References

- 1. Circumcoronene - Wikipedia [en.wikipedia.org]

- 2. Circumcircumcoronene | C96H24 | CID 25137955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ultrahigh-yield on-surface synthesis and assembly of circumcoronene into a chiral electronic Kagome-honeycomb lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrahigh-yield on-surface synthesis and assembly of circumcoronene into a chiral electronic Kagome-honeycomb lattice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

Preliminary Computational Studies of Circumcircumcoronene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circumcircumcoronene (C96H24) is a large polycyclic aromatic hydrocarbon (PAH) belonging to the circumcoronene series of benzenoid hydrocarbons.[1] As a nanographene fragment, it has garnered significant theoretical interest for its unique electronic, optical, and structural properties.[2] Computational chemistry, particularly Density Functional Theory (DFT), has been the primary tool for investigating this molecule due to the significant challenges associated with its synthesis.[3][4] This technical guide provides a summary of the preliminary computational studies on circumcircumcoronene, focusing on its predicted properties and the methodologies employed.

Computational Methodologies

The theoretical investigation of circumcircumcoronene and other large PAHs predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is the most common method due to its balance of computational cost and accuracy for large systems.

Density Functional Theory (DFT)

DFT calculations are employed to determine the electronic structure, optimized geometry, and various spectroscopic properties of molecules. A typical computational protocol for a large PAH like circumcircumcoronene involves the following steps:

-

Geometry Optimization: The initial structure of the molecule is optimized to find its lowest energy conformation. This is a crucial step as the geometry influences all other calculated properties.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Once a stable geometry is obtained, single-point energy calculations are performed to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity.

-

Spectroscopic Predictions: Further calculations can predict other spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and electronic absorption spectra (UV-Vis).

Commonly used DFT functionals for PAHs include B3LYP, PBE0, and CAM-B3LYP, often paired with basis sets such as 6-31G(d) or larger sets for more accurate results. For very large systems, dispersion corrections (e.g., -D3) are often included to better account for non-covalent interactions.

Data Presentation

Predicted Electronic and Physical Properties

The following table summarizes the computed properties for circumcircumcoronene from various sources.

| Property | Predicted Value | Computational Method |

| Molecular Formula | C96H24 | - |

| Molecular Weight | 1177.2 g/mol | - |

| HOMO-LUMO Gap | Data not available in a specific study | DFT |

| Ionization Potential | Data not available in a specific study | DFT |

| Electron Affinity | Data not available in a specific study | DFT |

Theoretical Vibrational Frequencies

A study by Ricca et al. focused on the theoretical Far-Infrared (FIR) spectra of circumcircumcoronene (C96H24) using DFT. The study highlights the increasing complexity of the FIR spectrum with molecular size when compared to coronene (C24H12).

| Feature | Coronene (C24H12) | Circumcircumcoronene (C96H24) |

| Major FIR Bands (μm) | 18.2, 26.5, 80.6 | 32.9, 27.2, 76.5 |

| "Drumhead" Mode Shift | 18.2 μm | ~76.5 μm |

The shift in the "drumhead" vibrational mode is noted to scale with the number of carbon atoms.

Experimental Protocols

The direct synthesis and experimental characterization of circumcircumcoronene have not been extensively reported, making the validation of computational predictions challenging. However, protocols developed for the synthesis and characterization of its smaller analog, circumcoronene (C54H18), and other large nanographenes provide a framework for potential future experimental work.

On-Surface Synthesis and Characterization

On-surface synthesis has emerged as a powerful technique for creating atomically precise nanographenes.[5]

-

Precursor Deposition: A rationally designed precursor molecule is deposited onto a catalytically active metal surface, such as Cu(111), under ultra-high vacuum conditions.

-

Thermal Annealing: The substrate is heated to induce a series of intramolecular and intermolecular reactions. For circumcoronene, this involves cyclodehydrogenation of a precursor.[5]

-

Characterization: The resulting nanographenes are characterized in-situ using high-resolution imaging techniques:

-

Scanning Tunneling Microscopy (STM): Provides topographical and electronic information about the molecules and their self-assembled structures on the surface.

-

Non-contact Atomic Force Microscopy (nc-AFM): Can resolve the chemical structure of individual molecules with atomic precision.

-

Scanning Tunneling Spectroscopy (STS): Used to probe the local density of electronic states, including the HOMO-LUMO gap.

-

Solution-Phase Synthesis and Characterization

Solution-phase synthesis offers the potential for larger scale production of nanographenes.[3]

-

Synthesis: A multi-step organic synthesis is employed to construct the circumcoronene core. For circumcoronene derivatives, this has been achieved via acid-mediated cyclization of alkynes.[3]

-

Purification: The synthesized molecules are purified using standard techniques such as column chromatography and recrystallization.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the solution-state structure of the molecule.

-

X-ray Crystallography: Provides unambiguous confirmation of the molecular structure in the solid state.

-

UV-Vis and Fluorescence Spectroscopy: Used to investigate the optical properties of the molecule.

-

Mandatory Visualization

Computational Workflow for Circumcircumcoronene

References

- 1. Circumcoronene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. research-collection.ethz.ch [research-collection.ethz.ch]

- 4. Circumcoronenes. | Semantic Scholar [semanticscholar.org]

- 5. Ultrahigh-yield on-surface synthesis and assembly of circumcoronene into a chiral electronic Kagome-honeycomb lattice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

On-Surface Synthesis of Circumcircumcoronene on Cu(111): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-surface synthesis of circumcircumcoronene on a Copper (111) substrate. The process yields an atomically precise, hexagonal zigzag-edged nanographene that self-assembles into a chiral electronic Kagome-honeycomb lattice with a remarkably high yield of over 98%.[1] This novel material holds potential for applications in nanoelectronics and quantum devices.

Overview of the Synthesis Process

The on-surface synthesis of circumcircumcoronene is achieved through a thermally induced intramolecular cyclodehydrogenation of a rationally designed precursor molecule, hexa-peri-hexabenzocoronene carrying 12 methyl groups at the bay regions (hereafter referred to as Precursor II), on a catalytically active Cu(111) surface. The synthesis involves three key stages: substrate preparation, precursor deposition, and thermal annealing to induce the chemical transformation. The resulting circumcircumcoronene molecules then self-assemble into a highly ordered superlattice.

Experimental Protocols

Substrate Preparation: Atomically Clean Cu(111) Surface

An atomically clean and well-ordered Cu(111) single crystal surface is crucial for the successful synthesis and self-assembly of circumcircumcoronene. The following protocol outlines the cleaning procedure performed under ultra-high vacuum (UHV) conditions.

Protocol:

-

Sputtering: The Cu(111) single crystal is subjected to multiple cycles of Ar⁺ ion sputtering. This process removes surface contaminants.

-

Annealing: Following each sputtering cycle, the crystal is annealed. This step repairs the crystal lattice and facilitates the formation of large, atomically flat terraces.

-

Verification: The cleanliness and long-range order of the Cu(111) surface should be verified by Scanning Tunneling Microscopy (STM) prior to precursor deposition.

| Parameter | Value | Notes |

| Base Pressure | < 3 × 10⁻⁹ mbar | Maintained throughout the preparation and synthesis process.[2] |

| Ar⁺ Sputtering Energy | 1.5 keV | A typical energy for removing surface contaminants without significant subsurface damage. |

| Sputtering Duration | 15 minutes per cycle | The number of cycles depends on the initial contamination level of the crystal. |

| Annealing Temperature | 720 °C → 420 °C | A stepwise annealing process, first at a high temperature to promote surface mobility and then at a lower temperature to order the surface, can produce a perfect surface with a step height of a single atom layer and a step width of more than 150 nm.[3][4] |

| Annealing Duration | 10 - 30 minutes per cycle | Longer annealing times are typically used at lower temperatures.[3] |

Table 1: Quantitative Parameters for Cu(111) Substrate Preparation.

Precursor Deposition

The precursor molecule (C₅₄H₄₂) is deposited onto the clean Cu(111) surface via thermal sublimation from a Knudsen cell.

Protocol:

-

Degassing: The Knudsen cell containing the precursor powder is thoroughly degassed in UHV to remove any adsorbed contaminants.

-

Sublimation: The precursor is sublimated by heating the Knudsen cell. The molecular vapor is then directed towards the Cu(111) substrate, which is held at room temperature.

-

Deposition: The precursor molecules adsorb on the Cu(111) surface and self-assemble into close-packed ordered structures.[5]

| Parameter | Value | Notes |

| Precursor | C₅₄H₄₂ (Precursor II) | Hexa-peri-hexabenzocoronene with 12 methyl groups. |

| Knudsen Cell Temperature | 350 °C | This temperature provides a sufficient sublimation rate for deposition.[2] |

| Substrate Temperature | Room Temperature | The Cu(111) crystal is held at room temperature during the deposition process.[2] |

| Deposition Environment | Ultra-High Vacuum | Base pressure should be maintained below 3 × 10⁻⁹ mbar.[2] |

Table 2: Parameters for Precursor Deposition.

On-Surface Synthesis: Thermal Annealing

The transformation of the precursor molecules into circumcircumcoronene is triggered by thermal annealing. This step provides the necessary energy for the intramolecular cyclodehydrogenation reaction.

Protocol:

-

Annealing: After precursor deposition, the sample is annealed to the specified temperature for a set duration.

-

Reaction: The annealing process induces a cascade of reactions: dehydrogenative coupling of adjacent methyl groups followed by dehydrogenative aromatization, leading to the formation of circumcircumcoronene.[1]

-

Cooling: After the reaction is complete, the sample is cooled down before transferring for characterization.

| Parameter | Value | Notes |

| Annealing Temperature | ~140 °C | The temperature required to initiate the chemical transformation.[5] |

| Annealing Duration | 1 hour | Sufficient time for the reaction to proceed to completion.[1][5] |

Table 3: Annealing Parameters for Circumcircumcoronene Synthesis.

Characterization

The synthesized circumcircumcoronene and its self-assembled superlattice are characterized using low-temperature Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM).

| Parameter | Value | Notes |

| Characterization Technique | Low-Temperature STM and nc-AFM | Provide atomic and sub-molecular resolution imaging. |

| Measurement Temperature | 4.5 K | Low temperature is required to minimize thermal drift and enhance image stability.[2] |

| STM Bias Voltage (Typical) | -40 mV to 100 mV | The applied voltage between the tip and the sample.[2][5][6] |

| Tunneling Current (Typical) | 5 pA to 100 pA | The measured current, which is kept constant in constant-current mode.[5] |

| nc-AFM Sensor | qPlus sensor | Commonly used for high-resolution imaging. |

| nc-AFM Tip Functionalization | CO-terminated tip | A carbon monoxide molecule at the apex of the tip enhances resolution and allows for the visualization of chemical bonds.[1] |

| Superlattice Constant | 18.4 Å | The lattice constant of the resulting √3 × √3 elementary unit cell of the circumcircumcoronene superlattice.[1] |

| Superlattice Structure | Commensurate with Cu(111) lattice | The circumcircumcoronene molecules adopt an identical adsorption with a commensurate registry with respect to the underlying Cu(111) lattice.[1] |

Table 4: Parameters for STM and nc-AFM Characterization.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the on-surface synthesis of circumcircumcoronene on Cu(111).

Reaction Pathway

The diagram below depicts the chemical transformation from the precursor molecule to the final circumcircumcoronene product on the Cu(111) surface.

Summary

The on-surface synthesis of circumcircumcoronene on Cu(111) provides a robust method for the bottom-up fabrication of atomically precise nanographenes. The high yield and exceptional ordering of the resulting superlattice make this a promising platform for fundamental studies of novel electronic phenomena and for the development of future carbon-based nano-devices. The detailed protocols and parameters provided in this document serve as a comprehensive guide for the replication and further investigation of this exciting material system.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. mdpi.com [mdpi.com]

- 3. Study of the Cu(111) Surface by Scanning Tunneling Microscopy: The Morphology Evolution, Reconstructions, Superstructures and Line Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Solution-Phase Synthesis of Circumcoronene Derivatives: A Breakthrough in Nanographene Chemistry

For researchers, scientists, and drug development professionals, the recent advent of solution-phase synthesis of large polycyclic aromatic hydrocarbons (PAHs), specifically circumcoronene derivatives, marks a significant milestone. This development opens new avenues for the rational design and synthesis of novel carbon-based materials with tailored electronic and optical properties.

Until recently, the synthesis of circumcoronene, a large, highly symmetric nanographene fragment, was confined to on-surface methods, limiting its scalability and potential for solution-based applications. However, a groundbreaking study has demonstrated the first successful solution-phase synthesis and isolation of crystalline circumcoronene derivatives.[1][2][3] This achievement provides a viable pathway to produce these complex molecules in quantities suitable for thorough characterization and exploration of their potential in fields ranging from organic electronics to drug delivery.

This document provides detailed application notes and protocols based on the pioneering work in the solution-phase synthesis of circumcoronene derivatives. While the synthesis of the even larger circumcircumcoronene in solution has not yet been reported, the methodologies described herein for circumcoronene serve as a foundational blueprint for future advancements in the synthesis of extended nanographene structures.

Synthetic Strategy: Acid-Mediated Cyclization

The key to the successful solution-phase synthesis of circumcoronene derivatives lies in a Brønsted/Lewis acid-mediated cyclization of strategically designed precursor molecules.[4] This approach effectively stitches together the final hexagonal rings of the circumcoronene core in the final step.

A general overview of the synthetic pathway is presented below:

Figure 1: General synthetic pathway for circumcoronene derivatives.

Experimental Protocols

The following protocols are adapted from the reported facile method for synthesizing circumcoronene derivatives.[4]

Protocol 1: Synthesis of an Alkynyl-Substituted Precursor

This protocol outlines a general procedure for creating the precursor molecule for the final cyclization. The specific starting materials and reaction conditions may be adapted based on the desired substitution pattern on the final circumcoronene derivative.

Materials:

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)

-

Base (e.g., K₂CO₃ solution, 2 M)

-

Solvent system (e.g., Toluene/Ethanol/H₂O)

-

Appropriate functionalized aryl boronic acids and aryl halides

Procedure:

-

To a reaction vessel, add the aryl halide, aryl boronic acid, and palladium catalyst.

-

Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system and the base.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the alkynyl-substituted precursor.

Protocol 2: Brønsted/Lewis Acid-Mediated Cyclization

This is the crucial step where the precursor undergoes intramolecular cyclization to form the circumcoronene core.

Materials:

-

Alkynyl-substituted precursor from Protocol 1

-

Anhydrous solvent (e.g., Dichloromethane)

-

Brønsted acid (e.g., Methanesulfonic acid, CH₃SO₃H) or Lewis acid (e.g., Platinum(II) chloride, PtCl₂)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve the alkynyl-substituted precursor in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the Brønsted or Lewis acid to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting circumcoronene derivative by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes key quantitative data for a synthesized circumcoronene derivative (CC-1), as reported in the literature.[4]

| Parameter | Value |

| Yield | Not explicitly stated for the final step, but the synthetic route is described as "facile". |

| ¹H NMR (Aromatic Region) | A distinct set of peaks in the aromatic region confirming the C₆ symmetry of the core.[4] |

| X-ray Crystallography | Confirmed the planar structure and provided precise bond lengths.[4] |

| UV-Vis Absorption | Absorption spectra are similar to the smaller coronene molecule due to the high symmetry.[4] |

| Emission | Emission spectra are also similar to coronene.[4] |

Functionalization and Applications

The ability to synthesize circumcoronene derivatives in solution opens the door to a wide range of functionalization possibilities. The peripheral groups can be tailored to modulate the solubility, electronic properties, and self-assembly behavior of these nanographene molecules.

References

Characterization of Circumcircumcoronene using STM and nc-AFM: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of circumcircumcoronene using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). The on-surface synthesis of circumcircumcoronene allows for the creation of atomically precise nanographenes, whose structural and electronic properties can be investigated with sub-molecular resolution.

Introduction

Circumcircumcoronene is a large polycyclic aromatic hydrocarbon (PAH) that serves as a model system for nanographene. Its on-surface synthesis from a rationally designed precursor molecule on a catalytic metal surface, followed by characterization with STM and nc-AFM, provides unprecedented insights into its structure and electronic properties.[1][2][3][4] This bottom-up approach allows for the fabrication of extended, defect-free molecular superlattices.[1][2] The combination of STM, which probes the local density of states, and nc-AFM with a functionalized tip (e.g., with a carbon monoxide molecule), which resolves the chemical structure, is a powerful tool for the unambiguous identification and detailed analysis of the synthesized molecules.[5][6][7]

On-Surface Synthesis of Circumcircumcoronene

The synthesis of circumcircumcoronene is achieved through a surface-assisted cyclodehydrogenation of a custom-designed precursor molecule.[1][3]

Precursor Molecule: The process starts with the hexakis(3,5-dimethylphenyl)benzene precursor molecule (C₅₄H₄₂). This precursor is designed to undergo a series of intramolecular reactions upon thermal activation on a catalytic surface.[3]

Substrate: A clean, single-crystal metal surface is crucial for the synthesis. Cu(111) is a commonly used substrate due to its catalytic activity and atomically flat terraces.[1][2][3] Other substrates like Au(111) are also used for on-surface synthesis of other PAHs.[6][8]

Mechanism: The synthesis proceeds via a cascade of reactions:

-

Deposition: The precursor molecule is sublimated onto the clean metal substrate in ultra-high vacuum (UHV).

-

Dehydrogenation and Radical Formation: Upon annealing, the methyl groups of the precursor undergo dehydrogenation.

-

Radical-Radical Coupling and Aromatization: The resulting radicals couple, leading to the formation of new C-C bonds and the planarization of the molecule into circumcircumcoronene.[1][2][3]

Experimental Protocols

Sample Preparation

-

Substrate Cleaning:

-

The single-crystal substrate (e.g., Cu(111) or Au(111)) is cleaned in UHV by repeated cycles of sputtering with Ar⁺ ions followed by annealing.

-

The cleanliness and crystallographic order of the surface are verified by STM imaging.

-

-

Precursor Deposition:

-

On-Surface Synthesis:

STM and nc-AFM Characterization

All STM and nc-AFM measurements are performed in a UHV system at low temperatures (typically 4.5 K to 77 K) to minimize thermal drift and enhance stability.[9]

-

Tip Preparation:

-

An electrochemically etched metal tip (e.g., W or PtIr) is prepared in-situ by field emission or gentle indentation into the metal substrate.

-

For high-resolution nc-AFM, the tip is functionalized by picking up a single CO molecule from the surface. This is achieved by positioning the tip over an adsorbed CO molecule and applying a voltage pulse or bringing the tip closer.[5][7]

-

-

STM Imaging:

-

nc-AFM Imaging:

-

Scanning Tunneling Spectroscopy (STS):

Data Presentation

Quantitative Data Summary

| Parameter | Value | Technique | Reference |

| Precursor Molecule | C₅₄H₄₂ | - | [3] |

| Substrate | Cu(111) | STM/nc-AFM | [1][2][3] |

| Annealing Temperature | 140 °C | STM | [1][2][3] |

| STM Imaging Bias (Precursor) | Varies | STM | [1] |

| STM Imaging Bias (Circumcircumcoronene) | Varies | STM | [1][2] |

| nc-AFM Tip Functionalization | CO molecule | nc-AFM | [2] |

Note: Specific tunneling currents and bias voltages can vary depending on the experimental setup and desired image contrast. Researchers should optimize these parameters for their specific instrument.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the on-surface synthesis and characterization of circumcircumcoronene.

Caption: Experimental workflow for circumcircumcoronene characterization.

Caption: Relationship between synthesis, analysis, and determined properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ultrahigh-yield on-surface synthesis and assembly of circumcoronene into a chiral electronic Kagome-honeycomb lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]